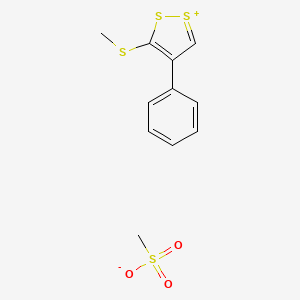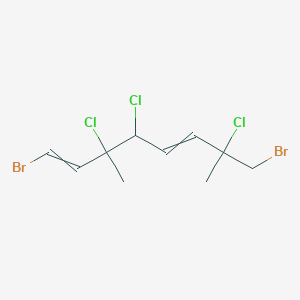
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is a complex organic compound characterized by its multiple halogen substitutions and double bonds. This compound is notable for its unique structure, which includes bromine, chlorine, and methyl groups attached to an octadiene backbone. The (E,E)- configuration indicates that the double bonds are in the trans configuration, which can influence the compound’s reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of 1,5-octadiene, where bromine and chlorine are introduced to the molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and to scale up the production efficiently.
化学反応の分析
Types of Reactions
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound into less substituted alkenes.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce simpler alkenes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism by which 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and double bonds in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.
類似化合物との比較
Similar Compounds
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (Z,Z)-: This isomer has a different configuration of double bonds, which can affect its reactivity and physical properties.
1,6-Octadiene, 3,7-dimethyl-: Lacks the halogen substitutions, making it less reactive in certain types of chemical reactions.
3,5-Octadiene, (Z,Z)-: Another isomer with different double bond configurations, leading to distinct chemical behavior.
Uniqueness
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is unique due to its specific halogenation pattern and double bond configuration. These features confer distinct reactivity and physical properties, making it valuable in various chemical syntheses and research applications.
特性
CAS番号 |
62447-49-8 |
|---|---|
分子式 |
C10H13Br2Cl3 |
分子量 |
399.4 g/mol |
IUPAC名 |
1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H13Br2Cl3/c1-9(14,7-12)4-3-8(13)10(2,15)5-6-11/h3-6,8H,7H2,1-2H3 |
InChIキー |
XSMHHESOHBEVBV-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)(C=CC(C(C)(C=CBr)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


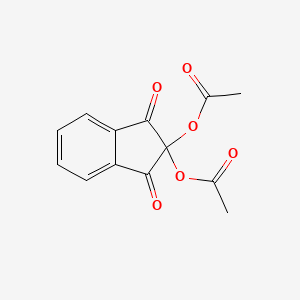
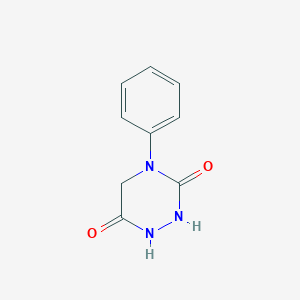
methanone](/img/structure/B14516511.png)
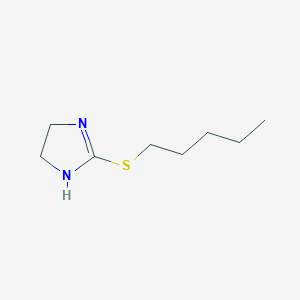


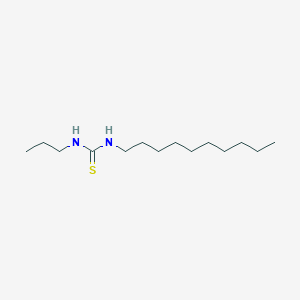
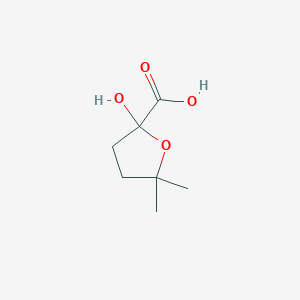

![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
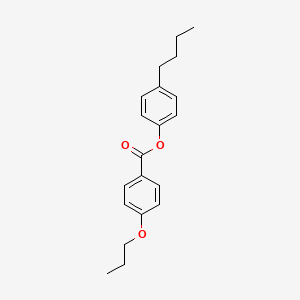
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)
